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molecular formula C12H13NO5S B028320 Saccharin N-(2-acetic acid isopropyl ester) CAS No. 76508-37-7

Saccharin N-(2-acetic acid isopropyl ester)

Cat. No. B028320
M. Wt: 283.3 g/mol
InChI Key: FULJHFVTOIYTGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04797483

Procedure details

A process for manufacturing 4-hydroxy-2-methyl-N-(2-pyridyl)-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide, of formula I, ##STR6## which comprises the following reaction sequence: reacting saccharin sodium with isopropyl chloroacetate in dimethylformamide to obtain isopropyl 3-oxo-1,2-benzoisothiazoline-2-acetate 1,1-dioxide, of formula II ##STR7## reacting the isopropyl 3-oxo-1,2-benzoisothiazoline-2-acetate 1,1-dioxide of formula II with sodium isopropylate in isopropanol at a temperature between 60° C. and the boiling point of the solvent, for a time between 15 minutes and 3 hours, to produce an intermediate of formula III ##STR8## methylating the intermediate of formula III in an aqueous-alcoholic basic medium with dimethyl sulfate to produce an intermediate compound of formula IV ##STR9## condensing the intermediate compound of formula IV with 2-aminopyridine in xylene to obtain a final product of formula I.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
OC1C2C=CC=CC=2S(=O)(=O)N(C)C=1C(NC1C=CC=CN=1)=O.[Na].[S:25]1([C:36]2[C:31](=[CH:32][CH:33]=[CH:34][CH:35]=2)[C:29](=[O:30])[NH:28]1)(=[O:27])=[O:26].Cl[CH2:38][C:39]([O:41][CH:42]([CH3:44])[CH3:43])=[O:40]>CN(C)C=O>[O:30]=[C:29]1[C:31]2[CH:32]=[CH:33][CH:34]=[CH:35][C:36]=2[S:25](=[O:26])(=[O:27])[N:28]1[CH2:38][C:39]([O:41][CH:42]([CH3:44])[CH3:43])=[O:40] |f:1.2,^1:23|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(N(S(C2=C1C=CC=C2)(=O)=O)C)C(=O)NC2=NC=CC=C2
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na].S1(=O)(=O)NC(=O)C2=CC=CC=C12
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(=O)OC(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the following reaction sequence

Outcomes

Product
Name
Type
product
Smiles
O=C1N(S(C2=C1C=CC=C2)(=O)=O)CC(=O)OC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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